

physical characteristics of 1,2-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dinitroglycerin-d5**

Cat. No.: **B12404702**

[Get Quote](#)

Technical Guide: 1,2-Dinitroglycerin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,2-Dinitroglycerin-d5**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physical and Chemical Properties

1,2-Dinitroglycerin-d5 is a deuterated analog of 1,2-Dinitroglycerin, a primary metabolite of the vasodilator Nitroglycerin. The incorporation of five deuterium atoms makes it a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies of Nitroglycerin.

Below is a summary of its key physical and chemical properties. It is important to note that while some data is specific to the deuterated form, other physical properties are derived from its non-deuterated counterpart, 1,2-Dinitroglycerin, or the parent compound, Nitroglycerin, due to the limited availability of data for the deuterated species.

Table 1: Physical and Chemical Properties of **1,2-Dinitroglycerin-d5** and Related Compounds

Property	1,2-Dinitroglycerin-d5	1,2-Dinitroglycerin	Nitroglycerin
Molecular Formula	C ₃ HD ₅ N ₂ O ₇ [1]	C ₃ H ₆ N ₂ O ₇ [2] [3]	C ₃ H ₅ N ₃ O ₉
Molecular Weight	187.12 g/mol [1]	182.09 g/mol [2] [4]	227.09 g/mol
CAS Number	2714484-73-6 [5]	621-65-8 [2] [3]	55-63-0
IUPAC Name	3-hydroxypropane-1,2-diyl dinitrate-D5 [1]	(1-hydroxy-3-nitrooxypropan-2-yl)nitrate [4]	propane-1,2,3-triyl trinitrate
Synonyms	3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate [5]	Glyceryl 1,2-Dinitrate; 1,2-Dinitroglycerol [4]	Glyceryl trinitrate (GTN)
Appearance	-	-	Colorless to pale yellow, oily liquid
Melting Point	-	-	13.2 °C [6]
Boiling Point	-	-	>50 °C (explodes) [7]
Solubility in Water	-	-	1.4 g/L [7]
Storage Conditions	Store at freezer (-20°C) for long term storage [1]	Freeze [8]	-
Purity (by HPLC)	100.00% [1]	-	-

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **1,2-Dinitroglycerin-d5** are not extensively published. However, methodologies for the parent compound, Nitroglycerin, and its metabolites can be adapted.

Synthesis of Nitroglycerin (General Method)

A common method for the synthesis of Nitroglycerin involves the nitration of glycerol. This process must be conducted with extreme caution due to the explosive nature of the product.

Materials:

- Glycerol
- Concentrated Sulfuric Acid
- Concentrated Nitric Acid
- Ice bath
- Separatory funnel
- Drying agent (e.g., Magnesium Sulfate)
- Solvent for extraction (e.g., Dichloromethane)

Procedure:

- Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a flask, cooled in an ice bath.
- Slowly add glycerol to the cooled nitrating mixture while vigorously stirring, ensuring the temperature does not rise significantly.
- After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature.
- Carefully pour the reaction mixture over crushed ice.
- Extract the Nitroglycerin using a suitable organic solvent, such as dichloromethane, in a separatory funnel.
- Wash the organic layer to remove residual acid.
- Dry the organic layer over a drying agent.
- Remove the solvent under reduced pressure to obtain Nitroglycerin.

Disclaimer: This is a generalized procedure and should not be attempted without proper safety precautions, equipment, and a thorough understanding of the risks involved.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

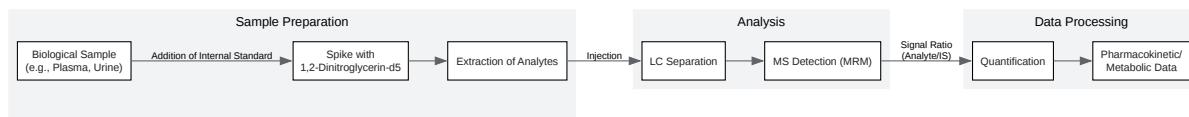
LC-MS is a powerful technique for the simultaneous determination of Nitroglycerin and its dinitrate metabolites, including 1,2-Dinitroglycerin. A deuterated internal standard like **1,2-Dinitroglycerin-d5** is crucial for accurate quantification.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Typical LC Conditions:

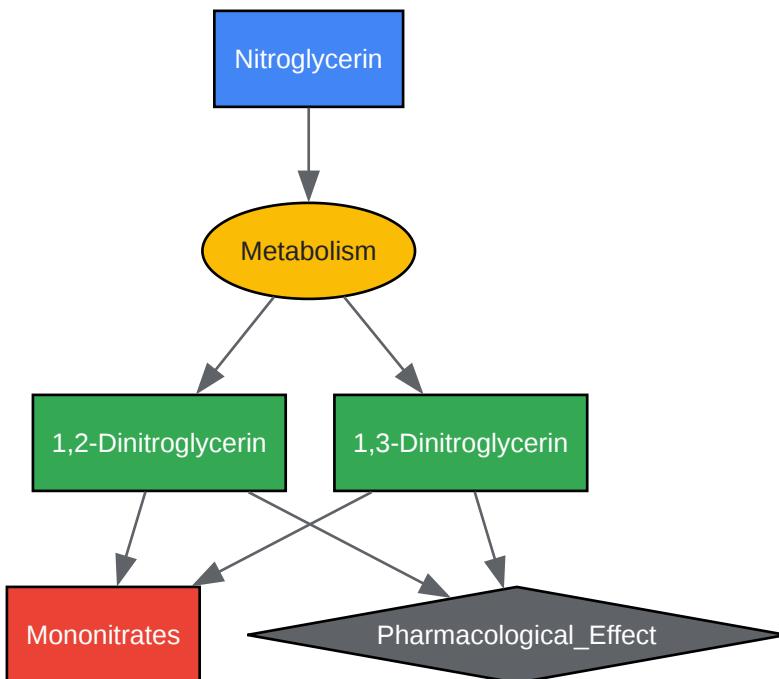
- Column: C18 reverse-phase column
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of a modifier like ammonium chloride to improve ionization.
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: Typically in the microliter range.


Typical MS Conditions:

- Ionization Mode: Negative ion mode is often used for nitrate esters.
- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

A published method for the analysis of Nitroglycerin and its dinitrate metabolites utilized a linear gradient of water/methanol with 0.025 mM ammonium chloride on an Allure Aqueous C18 column, with detection in negative ion mode.[\[9\]](#)

Role in Research and Drug Development


The primary application of **1,2-Dinitroglycerin-d5** is as an internal standard in analytical methods.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pharmacokinetic studies using **1,2-Dinitroglycerin-d5**.

The metabolism of Nitroglycerin is a critical aspect of its therapeutic action. Nitroglycerin is metabolized to dinitrate and mononitrate metabolites, with the dinitrates retaining some pharmacological activity. Understanding the formation and clearance of these metabolites is essential for optimizing drug dosage and delivery systems.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Nitroglycerin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nitroglycerin [stenutz.eu]
- 2. rsc.org [rsc.org]
- 3. Nitroglycerin dinitrate | C3H5N3O11 | CID 129763543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. acs.org [acs.org]
- 8. echemi.com [echemi.com]
- 9. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical characteristics of 1,2-Dinitroglycerin-d5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12404702#physical-characteristics-of-1-2-dinitroglycerin-d5\]](https://www.benchchem.com/product/b12404702#physical-characteristics-of-1-2-dinitroglycerin-d5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com